2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid
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Overview
Description
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid is a heterocyclic compound that features a cyclopenta[b]pyridine core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated control of reaction conditions, and continuous monitoring to ensure consistency and quality. The use of efficient catalysts and solvents is crucial to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues , while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism by which 2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structural analog with similar chemical properties.
Cyclopenta[b]pyridine derivatives: These compounds share the core structure and exhibit a wide range of biological activities.
Uniqueness
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO2/c1-8(2)11(13(15)16)10-6-5-9-4-3-7-14-12(9)10/h3-4,7-8,10-11H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
YWJDLNDFMJHVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCC2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
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